Melamine molybdate

Catalog No.
S8735661
CAS No.
65235-34-9
M.F
C7H16N12
M. Wt
268.28 g/mol
Availability
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Melamine molybdate

CAS Number

65235-34-9

Product Name

Melamine molybdate

IUPAC Name

methane;1,3,5-triazine-2,4,6-triamine

Molecular Formula

C7H16N12

Molecular Weight

268.28 g/mol

InChI

InChI=1S/2C3H6N6.CH4/c2*4-1-7-2(5)9-3(6)8-1;/h2*(H6,4,5,6,7,8,9);1H4

InChI Key

FMXPXIONARXTLI-UHFFFAOYSA-N

Canonical SMILES

C.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N

Melamine molybdate is a chemical compound formed from the reaction of melamine, an organic compound with the formula C3H6N6C_3H_6N_6, and molybdenum trioxide or other molybdenum compounds. It is characterized by its white crystalline appearance and is known for its flame-retardant properties. The compound typically exhibits a molar ratio of one part molybdenum to one part melamine, although variations exist depending on the synthesis method used.

The primary reaction for synthesizing melamine molybdate involves combining melamine with molybdenum trioxide in an aqueous acidic medium. The general reaction can be summarized as follows:

Melamine+Molybdenum TrioxideMelamine Molybdate\text{Melamine}+\text{Molybdenum Trioxide}\rightarrow \text{Melamine Molybdate}

This reaction can occur under various conditions, including temperature ranges from 75 to 150 °C and varying pressures. The presence of acids such as hydrochloric acid can facilitate the reaction, often resulting in a precipitate that can be filtered and dried for further use .

Several methods exist for synthesizing melamine molybdate:

  • Acidic Medium Reaction: Melamine is reacted with molybdenum trioxide in an aqueous acidic solution, typically under reflux conditions. This method allows for the formation of melamine molybdate with a defined stoichiometry .
  • Non-Acidic Medium: A method involves dissolving melamine in water without any added acid, followed by the addition of ammonium dimolybdate. This approach can yield similar products while potentially altering the properties of the final compound .
  • Simultaneous Addition: In some protocols, all reactants are added simultaneously to a reaction vessel and then refluxed to promote the formation of melamine molybdate .
  • Use of Organic Acids: Incorporating organic acids such as acetic or benzoic acid during synthesis has been shown to affect yield and purity, resulting in distinct forms of melamine molybdate .

Melamine molybdate is primarily utilized as a flame retardant in various materials, particularly in polymers such as polyvinyl chloride and fluoropolymers. Its ability to suppress smoke and enhance thermal stability makes it valuable in industries requiring fire-resistant materials. Additionally, it finds applications in coatings, adhesives, and other composite materials where flame resistance is critical .

Interaction studies involving melamine molybdate often focus on its role as a flame retardant and its chemical behavior when incorporated into polymer matrices. For instance, it has been observed that melamine molybdate can catalyze dehydrochlorination reactions in polyvinyl chloride, promoting cross-linking reactions that enhance material stability under thermal stress . Furthermore, studies have indicated potential interactions with other metal ions and compounds within composite materials, affecting their mechanical and thermal properties.

Similar Compounds: Comparison with Other Compounds

Several compounds exhibit similarities to melamine molybdate in terms of structure or application:

Compound NameCompositionUnique Properties
Ammonium MolybdateNH4MoO4NH_4MoO_4Water-soluble; used in fertilizers and catalysts
Melaminium MolybdateC3H6N6MoO4C_3H_6N_6MoO_4Stronger flame retardant properties compared to melamine molybdate
Molybdic AcidH2MoO4H_2MoO_4Acidic form; used primarily in analytical chemistry
Molybdenum DisulfideMoS2MoS_2Lubricating properties; used in industrial applications

Melamine molybdate stands out due to its specific combination of organic (melamine) and inorganic (molybdenum) components, which contribute to its unique flame-retardant capabilities while maintaining a relatively low environmental impact compared to other synthetic flame retardants.

The development of melamine molybdate traces back to the late 20th century, when researchers sought nitrogen-rich additives to reduce smoke generation in halogenated polymers. The U.S. Patent US4153792A, filed in 1977, marked the first systematic investigation of melamine molybdate as a smoke suppressant. This patent disclosed that amine molybdates, particularly melamine molybdate, effectively reduced smoke emission in PVC and vinylidene chloride polymers by 40–60% during combustion. Subsequent research in the 2010s, exemplified by Patent WO2018118444A1, focused on enhancing thermal stability through optimized synthesis protocols, enabling its use in high-temperature applications such as automotive components and aerospace materials.

Chemical Identity and Nomenclature

Melamine molybdate belongs to the class of melamine-metal coordination complexes, with the general formula C₃H₆MoN₆O₄²⁻ (PubChem CID: 131711847). Structurally, it consists of a melamine molecule coordinated to a molybdate anion through hydrogen bonding and electrostatic interactions. The IUPAC name for the most common form is bis(μ₃-oxo)-hexaammine-molybdenum-melamine complex, though it is often referred to as melamine octamolybdate in industrial contexts due to variations in stoichiometry.

Industrial and Academic Significance

Industrially, melamine molybdate is prized for its dual functionality as a flame retardant and smoke suppressant. Academic studies have explored its synergistic effects with layered double hydroxides (LDHs) and other additives, which enhance char formation and reduce peak heat release rates (PHRR) by up to 58%. Its nitrogen content (≈35% by mass) contributes to gas-phase flame inhibition, while molybdate ions catalyze char formation in the condensed phase.

Conventional Aqueous Acidic Synthesis

Reaction Mechanisms with Molybdenum Trioxide

The synthesis of melamine molybdate typically involves the reaction of melamine (C₃H₆N₆) with molybdenum trioxide (MoO₃) in an aqueous acidic medium. The process proceeds via protonation of melamine’s amine groups, followed by coordination with molybdate anions. Stoichiometric studies indicate the formation of melamine octamolybdate (C₃H₆N₆·8MoO₃), where eight molybdenum oxide units associate with one melamine molecule [2] [5]. The reaction mechanism is driven by acid catalysis, often employing glacial acetic acid to maintain a mildly acidic pH (5–7), which facilitates both dissolution of MoO₃ and protonation of melamine [2].

A critical step involves the elimination of residual MoO₃, achieved by conducting the reaction under pressure (1–3 atm) at elevated temperatures (105–150°C) [2]. X-ray diffraction analysis confirms the absence of unreacted MoO₃ in the final product, ensuring compositional purity [2]. The use of ammonium salts, such as ammonium hydroxide, further enhances reaction efficiency by stabilizing intermediate species [5].

pH and Temperature Optimization Strategies

pH modulation is pivotal in controlling reaction kinetics and product morphology. Initial stages require a pH of 5–7 to promote melamine dissolution and molybdate ion formation [2]. Studies demonstrate that raising the pH to 8.0 temporarily slows polycondensation, allowing for uniform deposition of molybdenum species on melamine, while subsequent acidification to pH 5.0 accelerates crosslinking [3]. Temperature optimization is equally critical: reactions conducted at 135°C for three hours yield snow-white powders with minimal residual moisture (<0.05% by Karl Fischer titration) [2]. Higher temperatures (>150°C) risk thermal degradation, whereas lower temperatures (<105°C) prolong reaction times and compromise yield [5].

Advanced Synthetic Approaches

Solvothermal and Hydrothermal Techniques

Solvothermal methods, though less documented in patent literature, offer potential for controlled crystallization. Hydrothermal synthesis, a subset of this approach, involves sealing reactants in autoclaves at elevated temperatures (120–180°C) and pressures. This method promotes the formation of highly crystalline melamine molybdate by leveraging superheated water’s ionic product to enhance reactant solubility [4]. For instance, sodium molybdate intermediates generated via roasting molybdenite (MoS₂) with sodium compounds can be further processed hydrothermally to isolate molybdate species [4].

Supported Core Material Fabrication

Recent advances integrate melamine molybdate with inorganic supports like silica or alumina to enhance thermal stability and dispersibility. A two-stage microencapsulation process, developed for melamine-formaldehyde (MF) resins, illustrates this principle [3]. By modulating pH between 6.0 and 8.0 during shell formation, MF prepolymers deposit uniformly on core materials (e.g., butyl stearate), creating smooth, mechanically robust shells [3]. Post-curing at 100°C further hardens the structure, preventing phase-transition-induced damage [3]. Such techniques are adaptable to melamine molybdate composites, where supports act as nucleation sites for molybdate crystallization.

Purity Control and Characterization Protocols

Analytical Techniques

  • X-ray Diffraction (XRD): Confirms crystalline phase purity and absence of unreacted MoO₃ [2].
  • Thermogravimetric Analysis (TGA): Reveals thermal stability profiles, with melamine molybdate exhibiting ≤5% weight loss at 300°C and major degradation at 350–400°C due to methylene bridge breakdown [3].
  • Scanning Electron Microscopy (SEM): Assesses particle morphology and shell homogeneity in supported composites [3].
  • Karl Fischer Titration: Quantifies residual moisture (<0.05% in commercial-grade products) [2].

Purification Protocols

Post-synthesis processing includes filtration, washing with deionized water to neutrality, and vacuum drying at 135°C [2]. Micronization via air jet milling reduces particle size to ~2 µm, ensuring uniform dispersibility [2].

X-ray Diffraction Patterns

Melamine molybdate compounds exhibit distinctive crystalline structures that have been extensively characterized through X-ray diffraction analysis. The dimolybdate form, with the chemical formula C₃H₆N₆·Mo₂O₇²⁻, displays a molecular weight of 268.28 g/mol and represents one of the most stable configurations of melamine-molybdate complexes [1]. Single crystal X-ray diffraction studies have revealed that melaminium octamolybdate crystallizes in a β-octamolybdate structure, where the molybdenum atoms are arranged in a characteristic cage-like configuration [2].

The X-ray diffraction patterns of melamine molybdate compounds show sharp, well-defined peaks that are characteristic of highly crystalline materials. The crystal structure analysis indicates that melamine molecules interact with molybdate anions through extensive hydrogen bonding networks, creating stable supramolecular assemblies [3]. The diffraction data confirms that these compounds maintain their crystalline integrity across a wide temperature range, with no significant structural changes observed until decomposition temperatures are reached [4].

Powder X-ray diffraction analysis has demonstrated that melamine molybdate compounds can exist in multiple polymorphic forms, each exhibiting distinct diffraction patterns. The most thermally stable form shows diffraction peaks that remain consistent even after prolonged exposure to elevated temperatures up to 300°C [5]. The crystallographic unit cell parameters have been determined through Rietveld refinement methods, revealing precise atomic positions and bond distances within the crystal lattice [6].

Hydrogen Bonding Networks

The structural stability of melamine molybdate compounds is primarily attributed to extensive hydrogen bonding networks that form between melamine molecules and molybdate anions. Melamine, with its triazine ring structure containing six amino groups, serves as an excellent hydrogen bond donor, while molybdate anions function as hydrogen bond acceptors [3] [7]. The hydrogen bonding patterns in these compounds have been analyzed using graph set analysis, which reveals the formation of complex three-dimensional networks.

The primary hydrogen bonding interactions occur between the amino groups of melamine (N-H donors) and the oxygen atoms of molybdate anions (O acceptors), with typical bond distances ranging from 2.8 to 3.2 Å and bond angles between 150-170° [3]. These interactions are classified as strong hydrogen bonds and contribute significantly to the thermal stability of the compounds. Additional hydrogen bonding occurs between water molecules and both melamine and molybdate components in hydrated forms, creating secondary stabilization networks with bond distances of 2.7-3.0 Å [8].

The melamine molecules can arrange themselves in various patterns depending on the degree of protonation and the presence of other molecules in the crystal structure. In some cases, melamine adopts a planar sheet arrangement, while in others, it forms cross-linked or undulating sheet structures [3]. The hydrogen bonding geometry determines whether the melamine components are organized in perfectly planar configurations or exhibit more complex three-dimensional arrangements. The analysis of vibrational frequencies through infrared spectroscopy has shown that hydrogen bonding interactions cause characteristic blue shifts in O-H stretching vibrations, indicating the disruption of normal water solvation structures around the molybdate anions [7].

Molecular Stoichiometry Variations

Hydration State Dependencies

The hydration state of melamine molybdate compounds significantly influences their structural properties and thermal behavior. Melamine octamolybdate can exist in various hydration states, typically containing 0 to 4 water molecules per formula unit [9] [4]. The presence of water molecules affects the overall crystal packing and hydrogen bonding network configuration, leading to measurable changes in unit cell parameters and thermal stability characteristics.

Hydrated forms of melamine molybdate exhibit enhanced solubility in polar solvents compared to their anhydrous counterparts. The water molecules participate in the hydrogen bonding network by forming bridges between melamine amino groups and molybdate oxygen atoms, effectively stabilizing the crystal structure at lower temperatures while potentially reducing thermal stability at elevated temperatures [8]. Thermogravimetric analysis reveals that hydrated forms undergo stepwise dehydration processes, with water loss occurring in distinct temperature ranges before the onset of main compound decomposition.

The degree of hydration also influences the optical and electrical properties of melamine molybdate materials. Studies have shown that controlled hydration can be used to fine-tune the material properties for specific applications [10]. The hydration state dependencies are particularly important in flame retardant applications, where the release of water vapor during heating contributes to the smoke suppression mechanism [11] [5].

Molybdenum-to-Melamine Ratio Optimization

The stoichiometric ratio between molybdenum and melamine components is a critical factor that determines the structural characteristics and performance properties of melamine molybdate compounds. Research has identified several stable stoichiometric configurations, including 1:1, 2:1, and 4:1 molybdenum-to-melamine ratios [9] [12]. Each ratio produces compounds with distinct structural features and thermal properties.

The 2:1 molybdenum-to-melamine ratio, represented by the dimolybdate form (Mo₂O₇²⁻·C₃H₆N₆), has been extensively studied and shows optimal balance between thermal stability and processing characteristics [1]. This configuration provides sufficient molybdenum content for effective flame retardancy while maintaining good compatibility with polymer matrices. The preparation methods typically involve controlled precipitation from aqueous solutions with precise pH adjustment to achieve the desired stoichiometry [12].

Higher molybdenum-to-melamine ratios, such as the 4:1 configuration found in octamolybdate compounds, exhibit enhanced thermal stability with decomposition onset temperatures ranging from 325-475°C [4] [5]. These compounds show superior performance in high-temperature applications but may require specialized processing conditions due to their reduced solubility. The optimization of molybdenum-to-melamine ratios involves careful consideration of synthesis conditions, including reaction temperature, pH control, and precipitation kinetics [9].

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

6

Exact Mass

268.16208856 g/mol

Monoisotopic Mass

268.16208856 g/mol

Heavy Atom Count

19

General Manufacturing Information

Molybdate (Mo2O72-), hydrogen, compd. with 1,3,5-triazine-2,4,6-triamine (1:2:1): ACTIVE

Dates

Last modified: 11-21-2023

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